![molecular formula C11H20N2 B1519614 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine CAS No. 1171403-14-7](/img/structure/B1519614.png)
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine
Overview
Description
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine is a complex organic compound characterized by its bicyclic structure and the presence of a cyclopropyl group and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-azabicyclo[33. Common synthetic routes include:
Ring-Closing Metathesis (RCM): This method involves the formation of the bicyclic core through the metathesis of a diene precursor.
Cyclopropanation Reactions:
Amination Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amine or cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution Reactions: Formation of substituted derivatives at the amine or cyclopropyl group.
Scientific Research Applications
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one: A closely related compound with a ketone functional group instead of an amine.
9-Azabicyclo[3.3.1]nonane, 9-methyl-: Another bicyclic compound with a methyl group at the 9-position.
9-Azabicyclo[3.3.1]nonan-3-one, 9-dimethylamino-: A compound with a dimethylamino group at the 9-position.
Uniqueness: 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its combination of the cyclopropyl group and the amine functionality, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-11-8-2-1-3-9(11)7-13(6-8)10-4-5-10/h8-11H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNDKBXKCWEVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


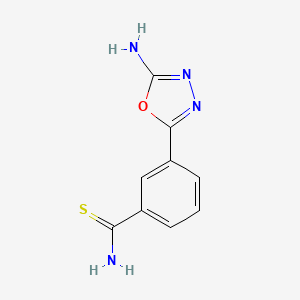
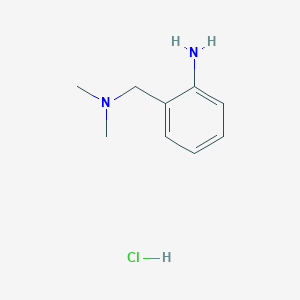
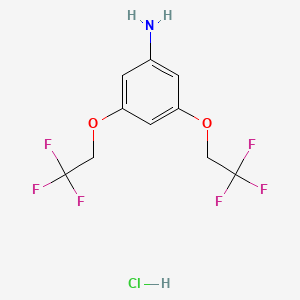
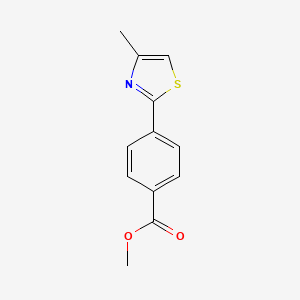
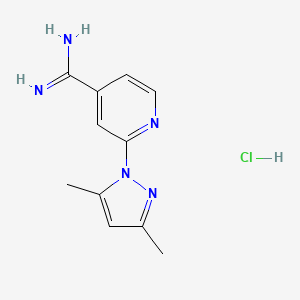
![4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride](/img/structure/B1519540.png)
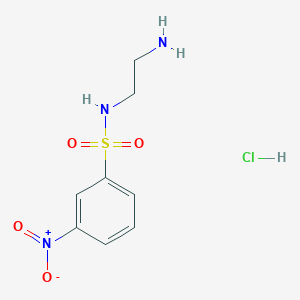
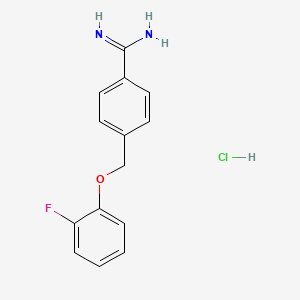
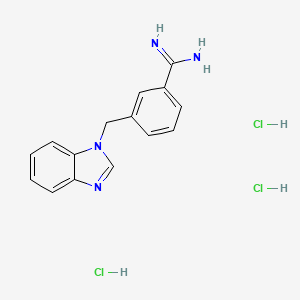

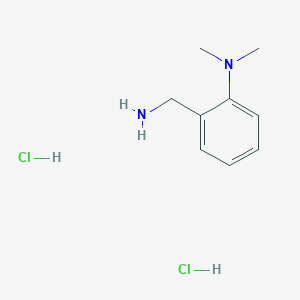
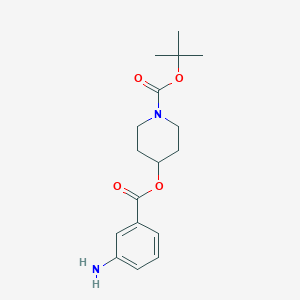
![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)
![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
